![molecular formula C8H10IN3 B1672012 Iobenguane (131I) CAS No. 77679-27-7](/img/structure/B1672012.png)
Iobenguane (131I)
描述
准备方法
合成路线和反应条件: 碘化异苄胍 (131I) 通常通过同位素交换反应制备。 这涉及将放射性碘-131 掺入碘化异苄胍的分子结构中 . 反应条件必须严格控制,以确保放射性同位素正确掺入。
工业生产方法: 该过程需要严格的质量控制措施,以确保最终产品的纯度和安全性 .
反应类型:
氧化: 碘化异苄胍 (131I) 可发生氧化反应,特别是在强氧化剂存在的情况下。
还原: 还原反应也可能发生,尤其是在有利于碘原子还原的特定条件下。
取代: 取代反应很常见,其中碘原子可以被其他卤素或官能团取代。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂如氯或溴。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致形成碘化衍生物,而取代反应可以产生各种卤化化合物。
科学研究应用
碘化异苄胍 (131I) 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学:
- 用作放射化学研究中的示踪剂,以了解肾上腺素能神经元的行为。
生物学:
- 有助于研究肾上腺素能组织中去甲肾上腺素的摄取和代谢。
医学:
- 主要用于诊断和治疗嗜铬细胞瘤和神经母细胞瘤等神经内分泌肿瘤 .
- 用于闪烁显像等成像技术以定位肿瘤。
工业:
- 用于生产用于诊断和治疗目的的放射性药物。
作用机制
碘化异苄胍 (131I) 模仿去甲肾上腺素的结构,使其能够被肾上腺髓质、肝脏、心脏和脾脏的肾上腺素能组织摄取 . 一旦进入肾上腺素能神经末梢,它就会储存在突触前储存囊泡中。 放射性碘-131 发射β粒子,破坏已摄取该化合物的肿瘤细胞 .
类似化合物:
去甲肾上腺素: 碘化异苄胍 (131I) 模仿的天然神经递质。
间碘苄基胍 (MIBG): 一种用于类似诊断和治疗应用的非放射性类似物。
独特性: 碘化异苄胍 (131I) 的独特性在于它的放射性碘-131 成分,使其能够用于成像和治疗目的。 这种双重功能使其在治疗神经内分泌肿瘤方面特别有价值 .
相似化合物的比较
Norepinephrine: The natural neurotransmitter that iobenguane (131I) mimics.
Metaiodobenzylguanidine (MIBG): A non-radioactive analog used in similar diagnostic and therapeutic applications.
Uniqueness: Iobenguane (131I) is unique due to its radioactive iodine-131 component, which allows it to be used both for imaging and therapeutic purposes. This dual functionality makes it particularly valuable in the treatment of neuroendocrine tumors .
生物活性
Iobenguane (131I), also known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical agent primarily used in the treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by adrenergic tissues and tumors that express norepinephrine transporters. This article explores the biological activity of Iobenguane (131I) through various studies, highlighting its efficacy, safety, and pharmacokinetics.
Iobenguane (131I) functions as a radiolabeled analog of norepinephrine. Once administered, it is selectively taken up by adrenergic tissues and tumors via norepinephrine transporters. The radioactive iodine-131 emits beta particles, which induce cytotoxic effects in the targeted tissues. This targeted approach allows for localized radiation therapy while minimizing exposure to surrounding healthy tissues.
Summary of Clinical Trials
- Phase II Trials : A pivotal Phase II trial evaluated the efficacy of Iobenguane (131I) in patients with unresectable or metastatic pheochromocytoma or paraganglioma. Out of 68 evaluable patients, 17 (25%) experienced a 50% or greater reduction in antihypertensive medication for at least six months. Tumor response was observed in 15 patients (22%), with a duration of response lasting at least six months in 53% of these cases .
- High-Specific-Activity Formulations : Recent studies have focused on high-specific-activity formulations of Iobenguane (131I), which have shown improved efficacy and tolerability compared to traditional formulations. In one study, a significant biochemical response was noted in 51% of patients with paragangliomas treated with high-specific-activity Iobenguane .
- Meta-Analysis Findings : A meta-analysis encompassing 243 patients across 17 studies reported an objective radiological response rate of 30%, with a disease control rate of 82%. The biochemical response was noted in 51% of cases, indicating substantial clinical benefit from this therapeutic approach .
Pharmacokinetics and Dosimetry
The pharmacokinetics of Iobenguane (131I) indicate rapid clearance from the bloodstream, with approximately 80% excreted through urine within 120 hours post-administration . Dosimetry studies suggest that therapeutic doses can deliver significant radiation doses to tumors while sparing normal tissues:
Organ | Estimated Dose (Gy) |
---|---|
Bone Marrow | 1.4 |
Kidneys | 10.4 |
These estimates are crucial for optimizing treatment regimens and minimizing adverse effects .
Safety Profile
The safety profile of Iobenguane (131I) has been evaluated across multiple studies:
- Adverse Reactions : Common grade 3-4 adverse reactions include lymphopenia, neutropenia, thrombocytopenia, fatigue, and nausea . In the pooled safety population from various trials, approximately 6.8% developed myelodysplastic syndromes or acute leukemia following treatment .
- Management of Hypertension : Notably, acute hypertension was observed in about 14% of patients shortly after infusion, necessitating careful monitoring during treatment .
Case Studies
- Case Study on Pheochromocytoma Management : A case study involving a patient with advanced pheochromocytoma demonstrated a complete biochemical response following treatment with high-specific-activity Iobenguane (131I). The patient exhibited normalization of catecholamine levels and significant tumor size reduction over a follow-up period of one year .
- Longitudinal Study on Tumor Response : Another longitudinal study tracked biomarker responses over a year in patients treated with Iobenguane (131I). Results indicated that best overall biomarker responses were observed between six to twelve months post-treatment, correlating closely with reductions in antihypertensive medication use .
属性
IUPAC Name |
2-[(3-(131I)iodanylphenyl)methyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWUPXJEEYOOTR-JRGAVVOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[131I])CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228311 | |
Record name | Iobenguane I 131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77679-27-7 | |
Record name | [131I]-m-Iodobenzylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77679-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iobenguane I 131 [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077679277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iobenguane I 131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOBENGUANE I-131 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q461L7AK4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。